N-benzyl-3-[4-(2-phenylethylsulfamoyl)phenyl]propanamide
Overview
Description
N-benzyl-3-[4-(2-phenylethylsulfamoyl)phenyl]propanamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex molecular structure, which includes a benzyl group, a phenylethylsulfamoyl group, and a propanamide backbone
Mechanism of Action
Target of Action
Based on its structural similarity to fentanyl analogs , it can be hypothesized that it may interact with opioid receptors in the body.
Mode of Action
It’s known that fentanyl and its analogs generally work by binding to the body’s opioid receptors, blocking pain signals from reaching the brain .
Biochemical Pathways
The metabolism of new fentanyl analogs, which this compound may be a part of, can involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
Similar compounds, like fentanyl analogs, are known to be rapidly absorbed and distributed in the body, metabolized in the liver, and excreted in urine .
Result of Action
Fentanyl analogs, which this compound may be similar to, are known to produce strong analgesic effects .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-[4-(2-phenylethylsulfamoyl)phenyl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable nucleophile.
Introduction of the Phenylethylsulfamoyl Group: This step involves the reaction of phenylethylamine with a sulfonyl chloride derivative to form the phenylethylsulfamoyl group.
Coupling with Propanamide: The final step involves coupling the benzyl and phenylethylsulfamoyl intermediates with a propanamide derivative under appropriate reaction conditions, such as the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-[4-(2-phenylethylsulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl and phenylethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride with a nucleophile in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-benzyl-3-[4-(2-phenylethylsulfamoyl)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential analgesic, antiallodynic, and anticonvulsant activities.
Biological Research: It is used in studies related to its interaction with various biological targets, including receptors and enzymes.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other complex molecules and materials.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: Known for its anticonvulsant properties.
N-(2-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide: Another compound with similar structural features.
Uniqueness
N-benzyl-3-[4-(2-phenylethylsulfamoyl)phenyl]propanamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a valuable compound for research in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-benzyl-3-[4-(2-phenylethylsulfamoyl)phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c27-24(25-19-22-9-5-2-6-10-22)16-13-21-11-14-23(15-12-21)30(28,29)26-18-17-20-7-3-1-4-8-20/h1-12,14-15,26H,13,16-19H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GORXRMBDEFUNPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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